![molecular formula C10H11NO B15210096 3,5,7-Trimethylbenzo[d]isoxazole](/img/structure/B15210096.png)
3,5,7-Trimethylbenzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Trimethylbenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethylbenzo[d]isoxazole typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base catalyst. One efficient method for preparing 3,5-disubstituted isoxazoles is through base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . Another approach involves the reaction of aldehydes with primary nitro compounds, which can lead to the formation of isoxazole derivatives .
Industrial Production Methods
the general principles of isoxazole synthesis, such as the use of metal-free synthetic routes and eco-friendly strategies, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trimethylbenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as water or organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated isoxazole derivatives, while reduction reactions may produce reduced isoxazole compounds .
Scientific Research Applications
3,5,7-Trimethylbenzo[d]isoxazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5,7-Trimethylbenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific isoxazole derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5,7-Trimethylbenzo[d]isoxazole include other isoxazole derivatives, such as:
- 3,5-Dimethylisoxazole
- 3,4,5-Trisubstituted isoxazoles
- Isoxazole-4-carbaldehydes
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3,5,7-trimethyl-1,2-benzoxazole |
InChI |
InChI=1S/C10H11NO/c1-6-4-7(2)10-9(5-6)8(3)11-12-10/h4-5H,1-3H3 |
InChI Key |
PAYILPGWACSLPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NO2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione](/img/structure/B15210017.png)
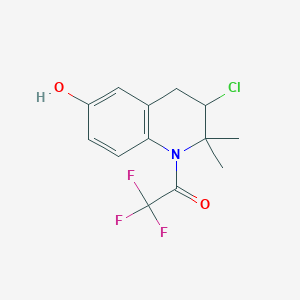
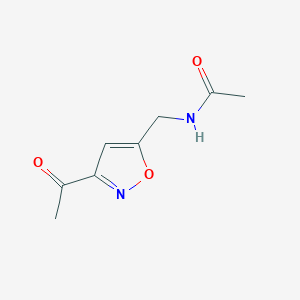
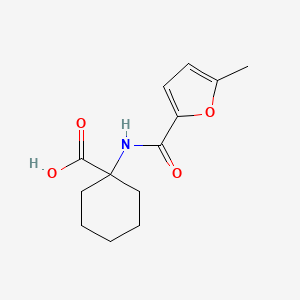

![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)
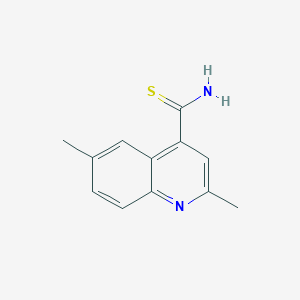
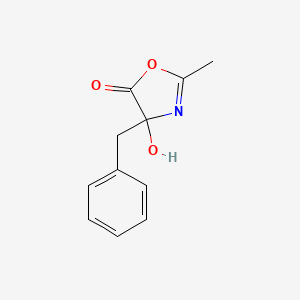
![2-Allylbenzo[d]isoxazol-3(2h)-one](/img/structure/B15210088.png)
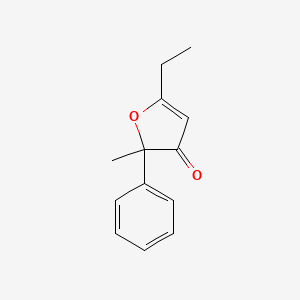
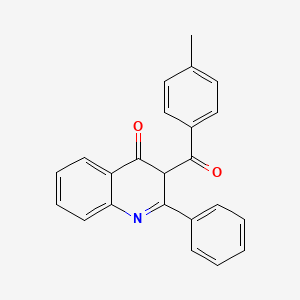
![Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate](/img/structure/B15210111.png)
![Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15210113.png)

